3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol
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Overview
Description
3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11F2NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoro-4-methylbenzene and azetidin-3-one.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction.
Cyclization: The intermediate undergoes cyclization to form the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)azetidin-3-ol
- 3-(2,3-Difluorophenyl)azetidin-3-ol
- 3-(2,3-Difluoro-4-chlorophenyl)azetidin-3-ol
Uniqueness
3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol is unique due to the presence of both fluorine and methyl groups on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11F2NO |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c1-6-2-3-7(9(12)8(6)11)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3 |
InChI Key |
IWEQMCSQLMTRAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2(CNC2)O)F)F |
Origin of Product |
United States |
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